2,3-Difluoro-6-isopropoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

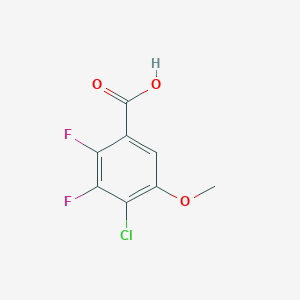

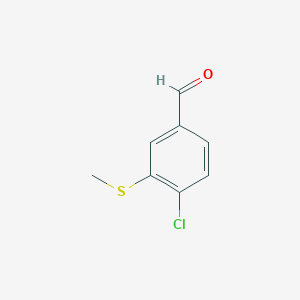

2,3-Difluoro-6-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H10F2O3 . It is a member of the benzoic acid family, which are simple aromatic carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzoic acid core . The computational results diagnose the most stable conformer of similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H10F2O3), and its structure, which includes two fluorine atoms and an isopropoxy group attached to a benzoic acid core .Scientific Research Applications

Analytical Methods for Antioxidant Activity

The study of antioxidants and their implications across various fields, including food engineering, medicine, and pharmacy, is of major interest. A critical review of important tests used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC), highlights the applicability, advantages, and disadvantages of these methods. These assays are based on chemical reactions assessed through spectrophotometry, presupposing characteristic color changes or the discoloration of solutions, which can be monitored by specific wavelength absorption. Such methods might be relevant in exploring the antioxidant properties of 2,3-Difluoro-6-isopropoxybenzoic acid, if applicable (Munteanu & Apetrei, 2021).

Pharmacological Activities and Molecular Mechanisms

Gallic acid, a natural secondary metabolite, has been studied for its powerful anti-inflammatory properties. Understanding the pharmacological activities and molecular mechanisms of compounds like gallic acid can provide insights into how this compound might be investigated for similar properties. The review covers chemical characteristics, pharmacokinetics, and the pharmacological activities of gallic acid, including its anti-inflammatory mechanisms involving MAPK and NF-κB signaling pathways (Bai et al., 2020).

Occurrence, Fate, and Behavior in Aquatic Environments

The review on parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments, discusses their use as preservatives, environmental presence, biodegradability, and potential health effects. This review could offer a framework for studying the environmental impact of this compound, considering its structural similarities to the paraben family (Haman et al., 2015).

properties

IUPAC Name |

2,3-difluoro-6-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-5(2)15-7-4-3-6(11)9(12)8(7)10(13)14/h3-5H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWSHLYLYLPSRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401245532 |

Source

|

| Record name | Benzoic acid, 2,3-difluoro-6-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1917346-66-7 |

Source

|

| Record name | Benzoic acid, 2,3-difluoro-6-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1917346-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-difluoro-6-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401245532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)